molecular formula C9H13NO B1353345 1-(3-Ethoxyphenyl)methanamine CAS No. 93071-76-2

1-(3-Ethoxyphenyl)methanamine

Cat. No.: B1353345
CAS No.: 93071-76-2
M. Wt: 151.21 g/mol
InChI Key: ORFDOJUUDDVASP-UHFFFAOYSA-N
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Description

1-(3-Ethoxyphenyl)methanamine is a primary amine characterized by a methanamine group (-CH2NH2) attached to a phenyl ring substituted with an ethoxy (-OCH2CH3) group at the meta position. Its molecular formula is C9H13NO (calculated based on analogous structures in ).

Properties

IUPAC Name

(3-ethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-11-9-5-3-4-8(6-9)7-10/h3-6H,2,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFDOJUUDDVASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426806
Record name 1-(3-ethoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93071-76-2
Record name 3-Ethoxybenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93071-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-ethoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Ethoxyphenyl)methanamine can be synthesized through several methods. One common approach involves the reduction of the corresponding nitro compound. For instance, 3-ethoxybenzylamine can be prepared by reducing 3-ethoxybenzyl nitrate using a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve catalytic hydrogenation of the nitro compound using a palladium catalyst on carbon (Pd/C) under hydrogen gas. This method is advantageous due to its scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethoxyphenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Ethoxyphenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-ethoxyphenyl)methanamine involves its interaction with specific molecular targets. In biological systems, the compound can act as a ligand for certain receptors or enzymes, modulating their activity. The ethoxy group and the amine functionality play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The electronic and steric properties of substituents significantly impact the physical, chemical, and biological behaviors of methanamine derivatives.

Compound Substituent(s) Molecular Formula Key Properties/Applications Reference
1-(3-Ethoxyphenyl)methanamine 3-Ethoxy C9H13NO Moderate lipophilicity; potential use in catalysis or drug design (inferred) -
1-(3-Methoxyphenyl)methanamine 3-Methoxy C8H11NO Higher solubility in polar solvents due to smaller substituent; adenosine receptor ligand
N-(4-Methylbenzylidene)-1-(p-tolyl)methanamine 4-Methyl (Schiff base) C15H15N Stable imine; used in catalytic amine oxidation under aerobic conditions
1-(3-Chloro-4-ethoxy-5-methoxyphenyl)-N-(2-thienylmethyl)methanamine 3-Chloro, 4-ethoxy, 5-methoxy C15H17ClN2O2S Increased steric bulk; potential antimicrobial or receptor-binding applications
N-(4-(tert-Butyl)benzylidene)-1-(4-(tert-butyl)phenyl)methanamine 4-tert-Butyl (Schiff base) C21H27N Enhanced steric hindrance; stabilizes transition-metal catalysts

Key Observations:

  • Electron-donating groups (e.g., methoxy, ethoxy) increase basicity of the amine and solubility in polar solvents compared to electron-withdrawing groups (e.g., chloro).
  • Bulkier substituents (e.g., tert-butyl, thienyl) reduce reactivity in nucleophilic reactions but enhance stability in catalytic cycles .
  • Schiff base derivatives (e.g., benzylidene methanamines) exhibit distinct reactivity, enabling applications in metal coordination and oxidation catalysis .

Amine Modifications and Reactivity

The primary amine group in this compound enables diverse reactivity, including salt formation, Schiff base synthesis, and coordination with metals.

  • Schiff Base Formation : Similar to compounds in and -(3-Ethoxyphenyl)methanamine can condense with aldehydes to form imines, which are pivotal in catalysis and metal-ligand complexes.
  • Metal Coordination : Copper(II) complexes with pyrrole-containing Schiff bases () demonstrate distorted square-planar geometries, suggesting that ethoxy-substituted analogs could form stable complexes for catalytic or material science applications .
  • Salt Derivatives : Hydrochloride salts of methanamine derivatives (e.g., 1-(3-Methoxyphenyl)ethylamine hydrochloride in ) enhance stability and solubility, a property likely shared by this compound salts .

Biological Activity

1-(3-Ethoxyphenyl)methanamine, also known as 3-ethoxyphenylmethanamine, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

This compound has the molecular formula C9H13NOC_9H_{13}NO and a molecular weight of 151.21 g/mol. The compound features an ethoxy group attached to a phenyl ring, which contributes to its unique chemical behavior and biological activity.

PropertyValue
Molecular FormulaC9H13NOC_9H_{13}NO
Molecular Weight151.21 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Neuropharmacological Effects

This compound is being investigated for its neuropharmacological effects. It acts as an intermediate in synthesizing compounds that target dopamine receptors, which are crucial in treating neurodegenerative diseases such as Parkinson's disease and schizophrenia .

Anti-inflammatory Activity

The compound has been explored for its role as a precursor in developing CCR2 antagonists, which are known for their anti-inflammatory properties. These antagonists are being studied for their efficacy in managing inflammation-related diseases.

The exact mechanism of action of this compound involves its interaction with specific molecular targets, including receptors and enzymes. This interaction modulates their activity, leading to various biological effects. For instance, it may inhibit the CCR2 receptor involved in inflammatory responses.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a significant reduction in bacterial growth at certain concentrations, highlighting its potential as an antimicrobial agent.

Neuropharmacological Research

In another study focusing on neuropharmacology, researchers synthesized derivatives of this compound that showed promising agonistic activity at dopamine receptors. These findings suggest that modifications to the compound could lead to new treatments for neurological disorders .

Applications

This compound has several applications across various fields:

  • Medicinal Chemistry : Used as an intermediate for synthesizing compounds targeting dopamine receptors.
  • Agriculture : Derivatives are being explored for use as fungicides and insecticides.
  • Industrial Chemistry : Employed in producing surface-active agents for cleaning products.

Table 2: Applications of this compound

FieldApplication Description
Medicinal ChemistryIntermediate for dopamine receptor-targeting compounds
AgricultureDevelopment of fungicides and insecticides
Industrial ChemistryProduction of surface-active agents

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